4,5-dichloro-2-(3-methylbenzyl)-3(2H)-pyridazinone
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Overview
Description
Synthesis Analysis
Synthesis of pyridazinone derivatives involves various strategies, including the Friedel-Crafts acylation, cyclization of intermediary g-keto acids with hydrazine hydrate, and reactions with different reagents to yield N-substituted pyridazinones and other derivatives. These methods allow for the creation of a wide range of pyridazinone compounds with diverse structures and potential biological activities (Soliman & El-Sakka, 2011).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives has been extensively studied using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These studies provide detailed insights into the molecular configurations, conformations, and overall structural characteristics of these compounds, facilitating the understanding of their chemical behavior and biological activity (Kalai et al., 2021).
Chemical Reactions and Properties
Pyridazinone derivatives undergo a range of chemical reactions, including dehydrogenation, Michael addition reactions, and reactions with formaldehyde and secondary amines, leading to various functionalized derivatives. These reactions are crucial for the synthesis of pyridazinone compounds with desired biological activities (Soliman & El-Sakka, 2011).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, such as crystalline modifications and polarographic activity, have been studied to understand their behavior in different environments. These properties are essential for determining the stability, solubility, and formulation potential of these compounds for various applications (Dulak, Kovač, & Rapos, 1967).
Chemical Properties Analysis
The chemical properties of pyridazinone derivatives, including their reactivity towards different reagents and the formation of N-substituted pyridazinones and other derivatives, highlight the versatility of these compounds in chemical synthesis. These properties are crucial for the development of pyridazinone-based pharmaceuticals and other chemical products (Ghani, 1991).
properties
IUPAC Name |
4,5-dichloro-2-[(3-methylphenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-8-3-2-4-9(5-8)7-16-12(17)11(14)10(13)6-15-16/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYCIQYGTIUXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C(=C(C=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968278 |
Source
|
Record name | 4,5-Dichloro-2-[(3-methylphenyl)methyl]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2h)-one | |
CAS RN |
5353-29-7 |
Source
|
Record name | 4,5-Dichloro-2-[(3-methylphenyl)methyl]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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